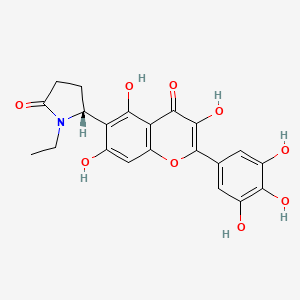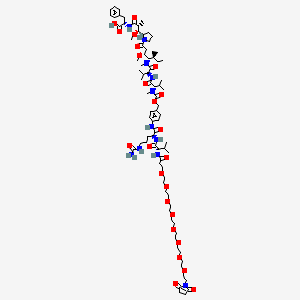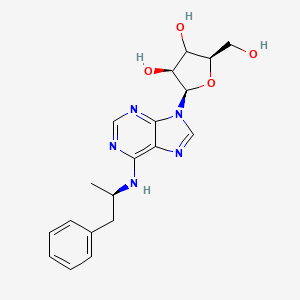
(-)-N6-Phenylisopropyl adenosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(-)-N6-Phenylisopropyl adenosine is a synthetic adenosine analog that has been extensively studied for its pharmacological properties. It is a potent agonist of adenosine receptors, particularly the A1 and A2A subtypes. This compound is known for its ability to mimic the effects of adenosine, a naturally occurring nucleoside that plays a crucial role in various physiological processes, including neurotransmission, vasodilation, and regulation of cardiac rhythm.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (-)-N6-Phenylisopropyl adenosine typically involves the alkylation of adenosine with an appropriate phenylisopropyl halide. The reaction is usually carried out in the presence of a strong base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide or dimethyl sulfoxide. The reaction conditions often require heating to facilitate the alkylation process.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The final product is typically purified using chromatographic techniques, such as high-performance liquid chromatography, to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions: (-)-N6-Phenylisopropyl adenosine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding adenosine derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the phenylisopropyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield adenosine derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted adenosine analogs.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, (-)-N6-Phenylisopropyl adenosine is used as a tool to study adenosine receptor interactions and to develop new adenosine receptor agonists and antagonists.
Biology: In biological research, this compound is used to investigate the role of adenosine receptors in various physiological and pathological processes, including neurotransmission, immune response, and inflammation.
Medicine: In medicine, this compound has potential therapeutic applications in the treatment of cardiovascular diseases, neurological disorders, and inflammatory conditions. It is also used in the development of new drugs targeting adenosine receptors.
Industry: In the pharmaceutical industry, this compound is used in the development and testing of new adenosine receptor modulators. It is also used in the production of diagnostic agents for imaging studies.
Wirkmechanismus
(-)-N6-Phenylisopropyl adenosine exerts its effects by binding to adenosine receptors, particularly the A1 and A2A subtypes. Upon binding, it activates these receptors, leading to a cascade of intracellular signaling events. The activation of A1 receptors typically results in the inhibition of adenylate cyclase, reducing cyclic adenosine monophosphate levels and leading to decreased cellular activity. Activation of A2A receptors, on the other hand, stimulates adenylate cyclase, increasing cyclic adenosine monophosphate levels and enhancing cellular activity. These effects contribute to the compound’s ability to modulate neurotransmission, vasodilation, and cardiac rhythm .
Vergleich Mit ähnlichen Verbindungen
Adenosine: A naturally occurring nucleoside with similar receptor binding properties.
N6-Cyclopentyladenosine: Another synthetic adenosine analog with high affinity for A1 receptors.
N6-Benzyladenosine: A synthetic analog with modifications at the N6 position, similar to (-)-N6-Phenylisopropyl adenosine.
Uniqueness: this compound is unique due to its high potency and selectivity for adenosine receptors, particularly the A1 and A2A subtypes. Its phenylisopropyl group provides distinct pharmacokinetic and pharmacodynamic properties, making it a valuable tool in both research and therapeutic applications .
Eigenschaften
Molekularformel |
C19H23N5O4 |
|---|---|
Molekulargewicht |
385.4 g/mol |
IUPAC-Name |
(2R,4S,5R)-2-(hydroxymethyl)-5-[6-[[(2R)-1-phenylpropan-2-yl]amino]purin-9-yl]oxolane-3,4-diol |
InChI |
InChI=1S/C19H23N5O4/c1-11(7-12-5-3-2-4-6-12)23-17-14-18(21-9-20-17)24(10-22-14)19-16(27)15(26)13(8-25)28-19/h2-6,9-11,13,15-16,19,25-27H,7-8H2,1H3,(H,20,21,23)/t11-,13-,15?,16+,19-/m1/s1 |
InChI-Schlüssel |
RIRGCFBBHQEQQH-SLJLXLFXSA-N |
Isomerische SMILES |
C[C@H](CC1=CC=CC=C1)NC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@H](C([C@H](O4)CO)O)O |
Kanonische SMILES |
CC(CC1=CC=CC=C1)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(1R)-1-(2,6-dichloro-3-methoxyphenyl)ethyl]-6-{2-[(2R)-piperidin-2-yl]phenyl}-1H-benzimidazole](/img/structure/B15138572.png)
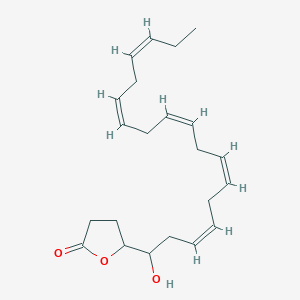
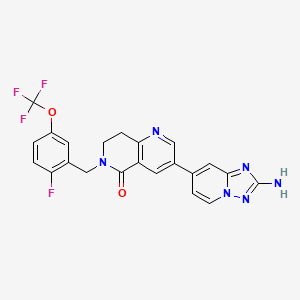
![2-(2-chlorophenyl)-3-[1-[(2,3-dimethylphenyl)methyl]piperidin-4-yl]-5-fluoro-1H-indole](/img/structure/B15138590.png)
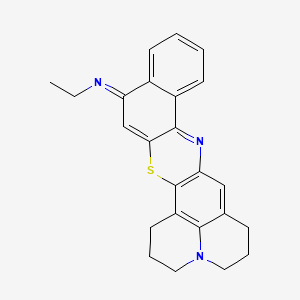
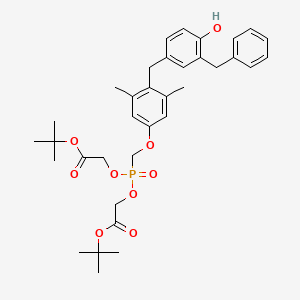

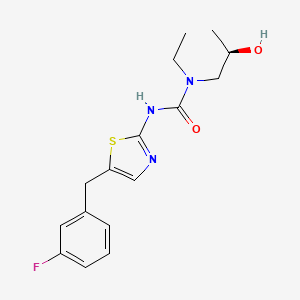
![[(1R,2S,20S)-7,8,9,12,13,14,28,29,30,33,34,35-dodecahydroxy-4,17,25,38-tetraoxo-3,18,21,24,39-pentaoxaheptacyclo[20.17.0.02,19.05,10.011,16.026,31.032,37]nonatriaconta-5,7,9,11,13,15,26,28,30,32,34,36-dodecaen-20-yl] 3,4,5-trihydroxybenzoate](/img/structure/B15138621.png)
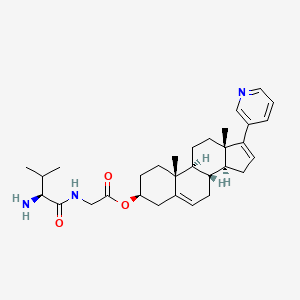
![(1R,2R,10S,11R,19S,27S,31S)-10-hydroxy-4,6,13,23-tetramethoxy-10,19,27-triphenyl-9,18,20,28-tetraoxaoctacyclo[17.12.0.02,11.03,8.012,17.012,31.021,30.024,29]hentriaconta-3(8),4,6,13,16,21,23,29-octaen-15-one](/img/structure/B15138633.png)
